4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide
Description
4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a hydroxy-substituted benzene sulfonamide core and a long-chain tetradecyloxy group attached to the phenyl ring. This structural configuration confers distinct physicochemical properties, such as enhanced lipophilicity due to the alkyl chain, which may influence solubility, membrane permeability, and biological activity. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in related sulfonamide derivatives .
Properties
CAS No. |
647842-90-8 |
|---|---|
Molecular Formula |
C26H39NO4S |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
4-hydroxy-N-(2-tetradecoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C26H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-15-22-31-26-17-14-13-16-25(26)27-32(29,30)24-20-18-23(28)19-21-24/h13-14,16-21,27-28H,2-12,15,22H2,1H3 |
InChI Key |
ACFRYNCNXLYIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-(tetradecyloxy)aniline. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Inhibition of Carbonic Anhydrase
One of the primary applications of this compound lies in its ability to inhibit carbonic anhydrase enzymes. Research has shown that sulfonamides can effectively bind to the active site of carbonic anhydrases, which are essential for maintaining acid-base balance in biological systems. The orientation of the phenyl tail and the presence of flexible linkers in sulfonamides significantly influence their inhibitory potency against different isoforms of carbonic anhydrase .
Antitumor Activity
Recent studies have indicated that compounds similar to 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide exhibit antitumor properties. The mechanism involves the inhibition of specific enzymes that are overexpressed in cancer cells. By targeting these pathways, researchers are exploring the potential of this compound as a therapeutic agent in cancer treatment.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin production, and its inhibition can be beneficial for treating hyperpigmentation disorders. Compounds structurally related to 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide have shown promising results in inhibiting tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at skin whitening .
Case Study 1: Carbonic Anhydrase Inhibition
A detailed structural study revealed that sulfonamides similar to 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide bind effectively to human carbonic anhydrases, demonstrating varying potencies against different isoforms. The study highlighted the importance of molecular structure in determining inhibitory strength and selectivity .
Case Study 2: Antitumor Properties
In vitro studies have demonstrated that certain derivatives of sulfonamides can induce apoptosis in cancer cell lines by inhibiting specific metabolic pathways. These findings support further investigation into the therapeutic potential of 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide in oncology .
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Halogenated Derivatives : Compounds like 5-(4-(4-chlorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thione (X = Cl, Br) exhibit halogen substituents that increase electron-withdrawing effects, enhancing stability and altering tautomeric equilibria. The absence of a long alkyl chain in these analogs reduces lipophilicity compared to the tetradecyloxy-containing target compound .
- Thione vs. Thiol Tautomers : Unlike the target compound, triazole-thione derivatives (e.g., compounds 7–9 in ) exist predominantly in the thione tautomeric form due to spectral evidence (absence of νS-H bands at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹). This tautomerism impacts hydrogen-bonding capacity and biological interactions .
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | 5-(4-(4-Cl-phenylsulfonyl)phenyl)-triazole-thione | 4-Amino-N-(4,5-dimethyloxazol-3-yl)benzenesulfonamide |
|---|---|---|---|
| Molecular Weight | ~535 g/mol | ~480 g/mol | ~295 g/mol |
| Substituents | Tetradecyloxy | 4-Cl-phenylsulfonyl, 2,4-difluorophenyl | 4,5-Dimethyloxazolyl |
| LogP (Predicted) | High (~7.5) | Moderate (~4.2) | Low (~1.8) |
| Tautomerism | Not observed | Thione tautomer dominant | Not applicable |
| Key Functional Groups | Hydroxy, sulfonamide | Sulfonyl, triazole-thione | Amino, sulfonamide, oxazole |
- Metabolite Profiles: Metabolites such as 4-amino-N-(4,5-dimethyloxazol-3-yl)benzenesulfonamide () lack alkyl chains, favoring renal excretion over hepatic metabolism, unlike the target compound .
Biological Activity
4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide, with the CAS number 647842-90-8, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide is . The compound features a sulfonamide group, which is commonly associated with various pharmacological effects.
Research indicates that sulfonamides can exhibit various biological activities, primarily through the inhibition of specific enzymes. In particular, the compound has been studied for its interaction with carbonic anhydrase (CA) isoforms. This enzyme plays a crucial role in regulating pH and fluid balance in tissues, making it a target for cancer therapies.
Inhibition of Carbonic Anhydrase
A study highlighted the discovery of analogues related to this compound that selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII. These isoforms are overexpressed in hypoxic tumors, suggesting that compounds targeting them could be effective in cancer treatment. The most potent derivative in this research exhibited IC50 values of 2.59 nM and 7.64 nM for hCA IX and XII, respectively .
Biological Activity and Therapeutic Potential
The biological activity of 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide is primarily linked to its potential as an anti-cancer agent. The following table summarizes key findings from recent studies regarding its activity:
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that compounds similar to 4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide effectively inhibited tumor growth by targeting CA isoforms. This was particularly noted in breast cancer models where CA IX is overexpressed.
- In Vivo Efficacy : In an orthotopic model of breast cancer, the selected compound showed promising results in reducing tumor size and improving survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
